
N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of CMA is not fully understood, but it is believed to involve the modulation of ion channels and receptors. CMA has been found to inhibit the activity of voltage-gated sodium channels and calcium channels, leading to a decrease in neuronal excitability. CMA has also been found to modulate the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
CMA has been found to have several biochemical and physiological effects. In cancer cells, CMA has been found to induce apoptosis and inhibit angiogenesis. In neuronal cells, CMA has been found to decrease neuronal excitability and increase inhibitory neurotransmission. CMA has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using CMA in lab experiments is its potent activity, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and improves the accuracy of the results. However, one of the limitations of using CMA is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on CMA. One direction is to further investigate its potential in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to understand the mechanism of action of CMA and to develop more efficient synthesis methods.
合成方法
CMA can be synthesized using a three-step process. The first step involves the reaction of 4-chloroaniline and 4-methoxy-N-methylsulfonylbenzenamine to form N-(4-chlorophenyl)-4-methoxy-N-methylsulfonylaniline. The second step involves the reaction of N-(4-chlorophenyl)-4-methoxy-N-methylsulfonylaniline with acetic anhydride to form N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide. The final step involves the purification of the compound using recrystallization.
科学研究应用
CMA has shown potential in various scientific research applications, including cancer research, drug discovery, and neuroscience research. In cancer research, CMA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, CMA has been used as a lead compound to develop new drugs with improved efficacy and reduced toxicity. In neuroscience research, CMA has been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide involves the reaction of 4-chloroaniline with 4-methoxy-N-methylsulfonylbenzene-1,2-diamine to form N-(4-chlorophenyl)-4-methoxy-N-methylsulfonylbenzene-1,2-diamine, which is then reacted with acetic anhydride to form N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide.", "Starting Materials": [ "4-chloroaniline", "4-methoxy-N-methylsulfonylbenzene-1,2-diamine", "acetic anhydride", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in sulfuric acid and cool the solution to 0-5°C.", "Step 2: Slowly add 4-methoxy-N-methylsulfonylbenzene-1,2-diamine to the solution while stirring.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.", "Step 4: Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "Step 5: Dissolve the precipitate in acetic anhydride and add sodium acetate.", "Step 6: Heat the mixture to 80-85°C and stir for 2-3 hours.", "Step 7: Cool the mixture to room temperature and pour it into ice-cold water.", "Step 8: Collect the precipitate by filtration and wash it with water.", "Step 9: Dry the product under vacuum to obtain N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide." ] } | |
CAS 编号 |
6226-01-3 |
分子式 |
C16H17ClN2O4S |
分子量 |
368.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-15-9-7-14(8-10-15)19(24(2,21)22)11-16(20)18-13-5-3-12(17)4-6-13/h3-10H,11H2,1-2H3,(H,18,20) |
InChI 键 |
JFUVSUWMLCNVKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C |
规范 SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C |
序列 |
G |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3385206.png)
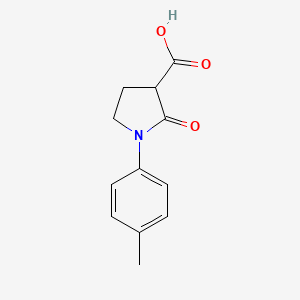
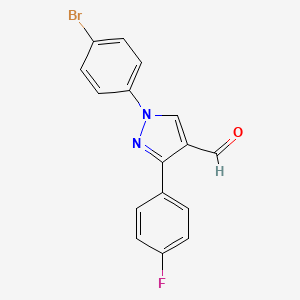
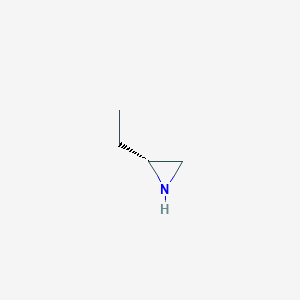
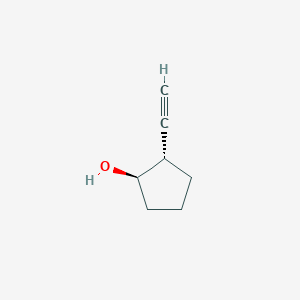
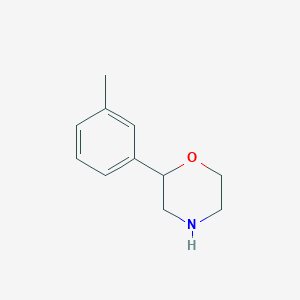



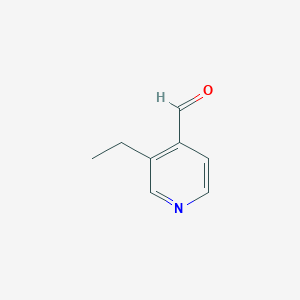
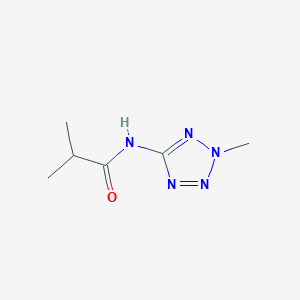
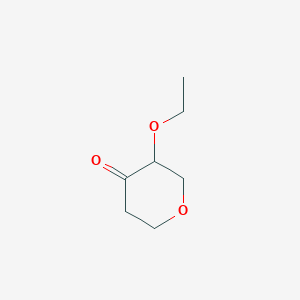

![2-chloro-1-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3385320.png)